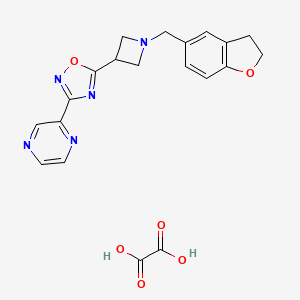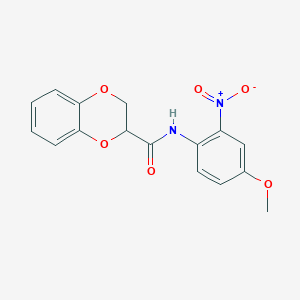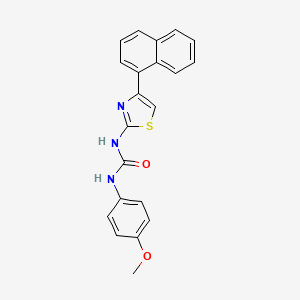![molecular formula C18H11Cl2N3S B2544397 2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile CAS No. 303997-43-5](/img/structure/B2544397.png)
2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile is a chemical entity that appears to be related to various research studies focusing on the synthesis and analysis of chlorophenyl-containing compounds. These compounds are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related chlorophenyl compounds involves reactions with aldehydes in the presence of piperidine in acetonitrile, as demonstrated by the production of optically active 4-hydroxyalk-2-enenitriles . This method could potentially be adapted for the synthesis of the title compound by modifying the aldehyde and reaction conditions used. Additionally, the use of chlorosulfonic acid in acetonitrile has been shown to be an effective method for sulfonation, which could be a step in the synthesis pathway of the title compound .
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds has been extensively studied using various spectroscopic techniques. For instance, the equilibrium geometry and vibrational wave numbers of a similar compound were computed using density functional theory (DFT) methods . Such computational methods could be applied to the title compound to predict its molecular structure and stability. Furthermore, X-ray crystallography has been used to determine the molecular structure of a thiophene-containing compound, which could also be relevant for analyzing the crystal structure of the title compound .
Chemical Reactions Analysis
The title compound likely undergoes chemical reactions characteristic of nitriles and sulfanyl groups. The presence of the chlorophenyl moiety could also influence its reactivity. For example, the sulfonation technique using chlorosulfonic acid in acetonitrile could be relevant for introducing sulfonyl groups into the title compound . Additionally, the compound's reactivity could be explored through molecular docking studies to predict its interaction with biological targets, as has been done for a related compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the title compound can be inferred from related studies. Vibrational spectral analysis using FT-IR and FT-Raman spectroscopy can provide insights into the functional groups present . Theoretical predictions of nonlinear optical behavior and charge distribution within the molecule can be made using NBO analysis and MEP analysis . These properties are crucial for understanding the compound's potential applications and behavior in different environments.
Applications De Recherche Scientifique
Chlorophenols and Environmental Impact
Assessment of Chlorophenol Impact on Aquatic Environments
- Chlorophenols, including 2-chlorophenol and 4-chlorophenol, exhibit moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. These compounds show low persistence in the presence of biodegrading microflora but can accumulate depending on environmental conditions, leading to low expected bioaccumulation but significant organoleptic effects (Krijgsheld & Gen, 1986).
Chlorophenols as Precursors in Municipal Solid Waste Incineration
- Chlorophenols are identified as major precursors of dioxins in thermal processes, including municipal solid waste incineration. Studies have found correlations between chlorophenol concentrations and dioxin formation, suggesting their significant role in generating these harmful compounds in incineration processes (Peng et al., 2016).
Pyridazinone Compounds and COX-2 Inhibition
ABT-963: A Pyridazinone Compound as a COX-2 Inhibitor
- The pyridazinone compound ABT-963 has been studied for its high selectivity as a COX-2 inhibitor, showing potential for treating pain and inflammation associated with arthritis. It demonstrates improved solubility and safety profiles compared to other COX-2 inhibitors, such as celecoxib and rofecoxib, in animal models (Asif, 2016).
Safety And Hazards
The safety and hazards of the compound are not directly available. However, a related compound “4-CHLOROPHENYL PHENYL ETHER” is known to be combustible and forms unstable peroxides that may explode spontaneously4.
Orientations Futures
There is no specific future directions available for the exact compound. However, a related compound “4- (2- { [4- { [3- (4-Chlorophenyl)Propyl]Sulfanyl}-6- (1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol” has been studied for its potential use in Alzheimer therapy5.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For a more comprehensive analysis, further research and experimental studies are needed.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-[6-(4-chlorophenyl)sulfanylpyridazin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3S/c19-13-3-1-12(2-4-13)16(11-21)17-9-10-18(23-22-17)24-15-7-5-14(20)6-8-15/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKLAWKZWKZAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NN=C(C=C2)SC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

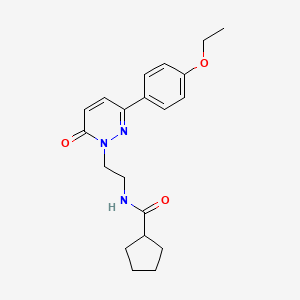
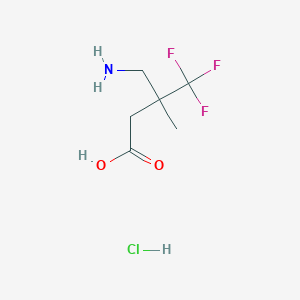
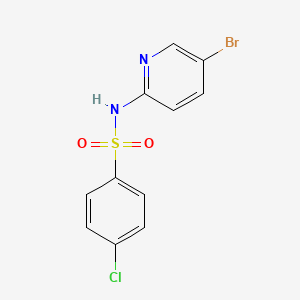
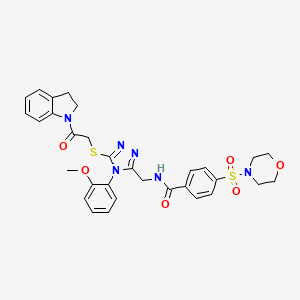
![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)
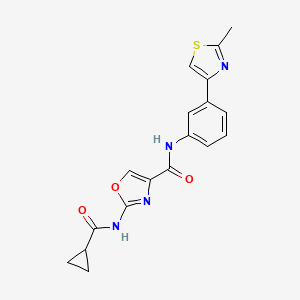
![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)
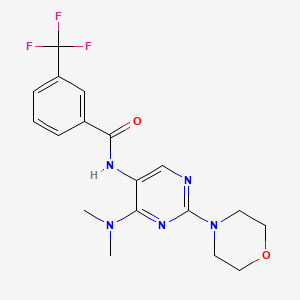
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2544331.png)
